molecular formula C8H4ClFN2S B2901646 2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine CAS No. 1542581-57-6

2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine

Cat. No.: B2901646
CAS No.: 1542581-57-6
M. Wt: 214.64
InChI Key: WJMIELNFANEYCB-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with chlorine, fluorine, and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with thiophene derivatives under specific conditions. One common method involves the use of chlorination and fluorination reactions to introduce the chlorine and fluorine atoms into the pyrimidine ring. The thiophene group is then attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The thiophene group can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but they often include inhibition of specific enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoro-4-(thiophen-3-yl)pyrimidine is unique due to the specific combination of chlorine, fluorine, and thiophene substituents on the pyrimidine ring. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-chloro-5-fluoro-4-thiophen-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2S/c9-8-11-3-6(10)7(12-8)5-1-2-13-4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMIELNFANEYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC(=NC=C2F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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